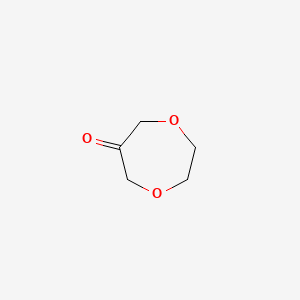

1,4-Dioxepan-6-one

Description

Contextualization within Cyclic Ether-Ketone Chemistry

Cyclic ether-ketones are a class of organic compounds characterized by the presence of at least one ether linkage and one ketone group within a ring structure. The reactivity and properties of these molecules are dictated by the ring size, the relative positions of the heteroatoms and the carbonyl group, and the presence of any substituents. libretexts.org The seven-membered ring of 1,4-Dioxepan-6-one places it in the category of medium-sized rings, which are often associated with moderate ring strain that can be exploited in chemical reactions. libretexts.org

The combination of ether and ketone functionalities within the same molecule imparts a dual chemical nature. The ether groups can influence the compound's solubility and act as hydrogen bond acceptors, while the ketone's carbonyl group serves as a site for nucleophilic attack and various condensation reactions. acs.org This bifunctionality is a key aspect of its utility in chemical synthesis.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₈O₃ uni.lu |

| Monoisotopic Mass | 116.04734 Da uni.lu |

| InChI | InChI=1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2 uni.lu |

| InChIKey | ZBEJPWPZAMESBJ-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | C1COCC(=O)CO1 uni.lu |

Historical Perspectives on Dioxepane Ring Systems in Organic Synthesis

The synthesis of heterocyclic compounds has been a cornerstone of organic chemistry for over a century. The development of synthetic polymers, which began with modifications of natural polymers and progressed to fully synthetic materials like Bakelite in 1907, spurred the need for a diverse array of monomeric starting materials. resolvemass.cabrainkart.com The study of ring-opening polymerization (ROP), in particular, brought focus to cyclic compounds like lactones, lactams, and cyclic ethers as valuable precursors to linear polymers. libretexts.org

While a detailed history of this compound itself is not extensively documented in early literature, the synthesis of related seven-membered heterocyclic systems, including dioxepanes, has been an area of ongoing research. researchgate.net Synthetic strategies often involve cyclization reactions, such as Williamson etherification, to form the core ring structure. researchgate.net The interest in these systems has been driven by their potential to generate unique molecular architectures and their applications in various fields, including the development of fragrances and materials. researchgate.net For instance, the parent skeleton of this compound is noted to have a marine odor, highlighting the role of the seven-membered ring geometry in determining sensory properties. researchgate.net

Significance of this compound as a Synthetic Building Block and Polymer Precursor

The contemporary significance of this compound lies primarily in its dual role as a versatile synthetic building block and a monomer for the production of novel polymers.

As a synthetic building block, its ketone functionality allows for a wide range of chemical transformations, enabling the introduction of new functional groups or the construction of more complex molecular architectures. beilstein-journals.orgicp.ac.ru The dioxepane ring can be retained in the final product or strategically opened, making it a useful intermediate in multi-step syntheses.

Perhaps its most significant role is as a polymer precursor. This compound is a type of cyclic monomer that can undergo ring-opening polymerization (ROP) to produce aliphatic poly(ether-ester)s. libretexts.orgdigitellinc.com ROP is an effective method for creating biodegradable and biocompatible polymers under mild conditions. digitellinc.comnih.gov The polymerization is typically initiated by a nucleophile or catalyzed by Lewis acids, such as tin(II) octoate, which activates the carbonyl group for nucleophilic attack, leading to the cleavage of an acyl-oxygen bond and the propagation of a polymer chain. libretexts.orgacs.orgcmu.ac.th

The resulting polymers, containing both ether and ester linkages in their backbone, possess a unique combination of properties. The ether linkages can enhance flexibility and hydrophilicity, while the ester groups provide sites for hydrolytic degradation, making these materials potentially biodegradable. digitellinc.com This positions polymers derived from this compound and related monomers as attractive candidates for biomedical applications and the development of environmentally friendly materials with closed-loop life cycles. digitellinc.comcmu.ac.th The ability to copolymerize this monomer with other cyclic esters, such as L-lactide or ε-caprolactone, further expands the range of achievable material properties, allowing for the creation of block copolymers with tailored thermal and mechanical characteristics. acs.orgcmu.edu

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxepan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEJPWPZAMESBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676800 | |

| Record name | 1,4-Dioxepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28544-93-6 | |

| Record name | 1,4-Dioxepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxepan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Dioxepan 6 One

Established Synthesis Routes to the 1,4-Dioxepan-6-one Core Structure

The traditional synthesis of the this compound core often relies on intramolecular cyclization reactions of acyclic precursors. These methods have been foundational in accessing this particular heterocyclic system.

Synthesis from Diester Precursors (e.g., diethyl 2,2′-[ethane-1,2-diylbis(oxy)]diacetate)

A well-documented route to this compound involves the use of diester precursors, with diethyl 2,2′-[ethane-1,2-diylbis(oxy)]diacetate being a notable example. researchgate.net The synthesis proceeds via a Dieckmann condensation, which is an intramolecular reaction of a diester with a base to form a β-keto ester. wikipedia.orgorganic-chemistry.org In this specific case, the diester is deprotonated, typically with a strong base like sodium t-butoxide in a solvent such as tetrahydrofuran (B95107) (THF), which then facilitates an intramolecular cyclization to yield ethyl 6-oxo-1,4-dioxepane-5-carboxylate. researchgate.net Subsequent hydrolysis and decarboxylation of this β-keto ester furnishes the target molecule, this compound.

Another established method involves the Williamson etherification, which can be used to construct the acyclic ether linkage prior to cyclization. researchgate.net

Strategies for Ring-Closing to Form the Seven-Membered Dioxepane Ring

The formation of the seven-membered dioxepane ring is the critical step in these syntheses. The Dieckmann condensation is a primary strategy for achieving this cyclization from diester precursors. wikipedia.orgmasterorganicchemistry.com This base-catalyzed intramolecular reaction is particularly effective for forming 5- and 6-membered rings, but can also be applied to the synthesis of 7-membered rings like this compound. wikipedia.org

Ring-closing metathesis (RCM) presents another powerful strategy for the formation of cyclic alkenes, which can then be further functionalized. organic-chemistry.orgwikipedia.org RCM utilizes metal catalysts, such as Grubbs' catalysts, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cyclic olefin and a volatile byproduct like ethylene. wikipedia.orgmedwinpublishers.com This method is known for its tolerance of various functional groups and its ability to form a wide range of ring sizes, from 5 to 30-membered rings. organic-chemistry.orgmedwinpublishers.com While direct synthesis of this compound via RCM is less commonly reported, the strategy is applicable to the synthesis of related unsaturated heterocyclic systems that could potentially be converted to the target ketone.

Intramolecular cyclization can also be promoted under different catalytic conditions. For instance, transition metal-catalyzed reactions, such as those employing palladium or iron, can facilitate the formation of the heterocyclic ring system. organic-chemistry.orgconicet.gov.ar These methods often involve the activation of C-H bonds or other functional groups to promote the desired ring closure. researchgate.net

Emerging Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of novel technologies and catalytic systems for the synthesis of this compound and other valuable chemical compounds.

Application of Continuous Flow Reactor Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. ucd.iemit.edu The application of continuous flow reactors in organic synthesis has been growing, with demonstrated utility in multi-step syntheses and reactions involving hazardous reagents or intermediates. rsc.orgrsc.org While specific reports on the continuous flow synthesis of this compound are not prevalent, the principles of flow chemistry are applicable to the key reactions involved in its synthesis, such as etherification and cyclization reactions. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of these processes. rsc.org

Catalytic Approaches in this compound Synthesis

The development of novel catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more environmentally benign catalytic alternatives. mun.cadoi.orgwordpress.com In the context of this compound synthesis, catalytic approaches can be employed in various steps. For instance, transition metal catalysts, including those based on rhodium, ruthenium, and palladium, are widely used in hydrogenation, metathesis, and cross-coupling reactions that could be part of a synthetic sequence towards the target molecule. nobelprize.org The use of biocatalysts, such as enzymes, also represents a green alternative, offering high selectivity under mild reaction conditions. core.ac.uk Furthermore, the development of catalysts that can be recycled and reused is a key aspect of sustainable chemical production. google.com

Precursor Design and Functionalization for Targeted this compound Synthesis

The design and functionalization of the starting materials are crucial for the efficient and targeted synthesis of this compound and its derivatives. The choice of precursor determines the synthetic route and the potential for introducing specific substituents onto the dioxepane ring.

For example, starting with a functionalized diol or diester allows for the synthesis of substituted 1,4-Dioxepan-6-ones. researchgate.net The strategic placement of functional groups on the precursor can direct the cyclization reaction and allow for subsequent modifications of the final product. The synthesis of various 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones has been reported, highlighting the importance of precursor design in generating a library of related compounds with diverse properties. researchgate.net

The table below summarizes key precursors and their corresponding synthetic methodologies for obtaining the this compound core.

Table 1: Synthetic Precursors and Methodologies for this compound

| Precursor | Synthetic Methodology | Key Reagents/Conditions | Product |

| diethyl 2,2′-[ethane-1,2-diylbis(oxy)]diacetate | Dieckmann Condensation | Sodium t-butoxide, THF | ethyl 6-oxo-1,4-dioxepane-5-carboxylate |

| Diols and Dihaloalkanes | Williamson Etherification followed by Cyclization | Base | Acyclic ether intermediate |

| Di-olefins | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Unsaturated Dioxepane derivative |

| 2-(phenoxymethyl)benzoic acid | Intramolecular Acylation | FeCl2, DCME | Dibenzo[b,e]oxepin-11(6H)-one |

Derivatization Strategies and Analogue Synthesis for 1,4 Dioxepan 6 One

Specific Reaction Types in 1,4-Dioxepan-6-one Derivatization

Williamson Etherification in Dioxepane Ring Construction

The Williamson ether synthesis, a cornerstone reaction for forming ether linkages, can be adapted for the construction of cyclic ethers, including dioxepanes. This method typically involves the reaction of an alkoxide with an alkyl halide or sulfonate ester via an SN2 mechanism masterorganicchemistry.comlscollege.ac.infrancis-press.comyoutube.com. For the synthesis of dioxepane rings, an intramolecular Williamson etherification can be employed, where a molecule containing both a hydroxyl group and a leaving group (like a halide) undergoes cyclization masterorganicchemistry.comlumenlearning.comlibretexts.orgorganicchemistrytutor.com.

Research has demonstrated the utility of Williamson etherification in synthesizing substituted 1,4-dioxepan-6-ones. For instance, the reaction of 3-chloro-2-(chloromethyl)prop-1-ene (B158312) with appropriate precursors, followed by subsequent transformations, has been used to generate various this compound derivatives, including methylated and propylated analogues researchgate.net. While the direct application of Williamson etherification to form the parent this compound ring is described, the method is also instrumental in building more complex, substituted seven-membered cyclic ether structures. The efficiency of Williamson ether synthesis is generally favored for primary alkyl halides and primary or secondary alkoxides, with steric hindrance and the nature of the leaving group playing significant roles in reaction outcomes francis-press.comyoutube.com. For seven-membered rings, the formation rate is moderate compared to five- or six-membered rings, influenced by enthalpic and entropic factors lumenlearning.comlibretexts.org.

Stereoselective Oxidation Reactions (e.g., Katsuki-Sharpless Oxidation)

Stereoselective oxidation reactions are vital for introducing chirality and specific functional groups into organic molecules. The Katsuki-Sharpless oxidation, a well-known method for the asymmetric epoxidation of allylic alcohols, can be applied in the synthesis of complex dioxepanone derivatives. In the context of this compound synthesis, this methodology has been utilized in conjunction with other reactions to create substituted analogues.

Studies have reported the use of Katsuki-Sharpless oxidation following Williamson etherification to synthesize a series of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones researchgate.net. This indicates that the dioxepanone core can be built first, and then stereoselective oxidation can be applied to introduce chirality or further functionalization at specific positions, potentially leading to enantiomerically enriched products. The precise application of Katsuki-Sharpless oxidation in these syntheses typically involves substrates with allylic alcohol functionalities that can be transformed into epoxides with high stereocontrol researchgate.net.

Intramolecular Cyclization Reactions (e.g., Dieckmann Cyclisation)

The Dieckmann condensation is an intramolecular Claisen condensation that efficiently forms cyclic β-keto esters from diesters under basic conditions masterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.orgwikipedia.orglibretexts.orgopenstax.orgvanderbilt.edu. This reaction is particularly effective for generating five- and six-membered rings, but it can also be applied to the synthesis of seven-membered rings, albeit with potentially lower yields due to entropic factors lumenlearning.comlibretexts.orgwikipedia.org.

While the direct synthesis of this compound via Dieckmann cyclization is not explicitly detailed in the provided search results, the general principle of intramolecular cyclization of diesters to form cyclic β-keto esters is well-established. Research has shown that diesters can undergo Dieckmann cyclization to yield seven-membered rings wikipedia.org. In the context of dioxepanone synthesis, a diester precursor that incorporates the necessary oxygen atoms and functional groups would be required. For example, a diester with ether linkages could potentially undergo Dieckmann cyclization to form a dioxepanone structure. Furthermore, studies mention the use of etherification with ethyl diazoacetate followed by Dieckmann cyclization to prepare tetrahydro-2H-benzo[b] Current time information in Bangalore, IN.kemdikbud.go.iddioxepin-3(4H)-one derivatives, demonstrating the applicability of this reaction to related benzodioxepinone systems researchgate.netresearchgate.net.

Esterification-Based Routes to Dioxo-Dioxepane Derivatives

Esterification reactions are fundamental in organic synthesis and can be employed to create various derivatives, including those with multiple carbonyl groups within a ring structure, such as dioxo-dioxepanes. One study describes the synthesis of novel dioxo-dioxepane ethyl oleate (B1233923) derivatives through the esterification of ethyl 9,10-dihydroxyoctadecanoate with dicarboxylic acids, specifically malonic acid, in the presence of p-toluenesulfonic acid as a catalyst kemdikbud.go.idresearchgate.netepa.govresearchgate.net.

This method leads to the formation of ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate. The synthesis involves the reaction of a dihydroxy fatty acid ester with a dicarboxylic acid, resulting in the formation of ester linkages and the incorporation of two ketone functionalities within the seven-membered dioxepane ring. The reported yields for this esterification process are high, with ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate being obtained in 89.6% yield kemdikbud.go.idepa.gov. The chemical structures of these synthesized dioxo-dioxepane derivatives were confirmed using spectroscopic techniques such as FTIR, 1H-NMR, and MS kemdikbud.go.idresearchgate.netepa.gov.

Advanced Reaction Pathways and Mechanistic Investigations of 1,4 Dioxepan 6 One

Chemoselective Transformations of the Ketone Functionality within the Dioxepane Ring

The ketone group in 1,4-Dioxepan-6-one is amenable to various chemoselective transformations, allowing for targeted modifications without affecting the dioxepane ring structure. These reactions often involve nucleophilic additions or reductions. For instance, the ketone can be reduced to the corresponding alcohol, 1,4-dioxepan-6-ol, using reducing agents. While specific studies detailing the chemoselective transformations of the ketone in this compound are not extensively detailed in the provided search results, general principles of ketone chemistry suggest that reactions like Grignard additions, Wittig reactions, or reductive aminations could be applied selectively to the carbonyl group. The presence of the ether oxygens might influence the reactivity or require specific conditions to avoid side reactions such as ether cleavage.

Ring-Opening and Ring-Closing Reaction Pathways

The dioxepane ring system can be accessed through ring-closing reactions and can also undergo ring-opening under certain conditions.

One method for synthesizing 1,4-dioxepanes involves the cyclization of diols. For example, the synthesis of 1,4-dioxepane-type cyclic diglycerols has been achieved by treating linear diglycerol (B53887) epoxy alcohols with boron trifluoride–diethyl ether complex (BF₃·OEt₂) in dilute dichloromethane, leading to cyclization in high yields thieme-connect.com. This suggests that precursors with appropriate hydroxyl and leaving groups could cyclize to form the 1,4-dioxepane ring.

Conversely, ring-opening reactions of dioxepanes are less commonly detailed for this compound itself in the provided literature. However, general strategies for opening cyclic ethers typically involve acidic or Lewis acidic conditions, leading to cleavage of the C-O bonds. The specific susceptibility of this compound to such reactions would depend on the conditions and the presence of other functional groups.

Intramolecular Reaction Dynamics and Rearrangements

Intramolecular reactions within the dioxepane framework can lead to complex structural transformations. While specific intramolecular rearrangements of this compound are not explicitly detailed, general studies on cyclic systems show potential for such processes.

Photocycloaddition reactions involving dioxepine systems have been investigated, offering insights into potential analogous reactions for this compound. Dioxepines have been shown to participate in [3+2] photocycloaddition reactions, often proceeding through cyclopropane (B1198618) intermediates or via stepwise pathways involving metallacyclobutane intermediates when catalyzed by copper complexes acs.org. Research has also explored [2+2] photocycloaddition reactions involving various cyclic systems, including dioxaboroles, to form cyclobutane (B1203170) structures nih.govmdpi.comresearchgate.net. While direct photocycloaddition reactions involving the ketone of this compound are not explicitly reported, studies on related dioxepine systems highlight the potential for photochemical transformations within such ring structures, which could lead to novel fused or bridged systems.

Stereochemical Control and Enantioselectivity in this compound Chemistry

Achieving stereochemical control and enantioselectivity in the synthesis and reactions of this compound is a significant area of interest, particularly for applications in pharmaceuticals and fine chemicals.

Enantioselective synthesis of related oxa-heterocycles, such as 1,4-dioxanes, has been achieved through organocatalytic enantioselective desymmetrization of oxetanes, demonstrating the potential for asymmetric catalysis in forming such ring systems nih.gov. While direct methods for enantioselective synthesis or transformation of this compound are not detailed in the provided snippets, the broader field of asymmetric synthesis offers various catalytic strategies. For instance, asymmetric hydrogenation or reduction of the ketone could yield chiral alcohols. Furthermore, the synthesis of substituted 1,4-dioxepanes has been achieved using gold-catalyzed [4+3] and [4+4]-annulation reactions of propiolate derivatives with epoxides or oxetanes, where product analysis indicated retention of stereochemistry during intramolecular SN2 attack of an epoxide rsc.org. This suggests that chiral precursors or catalysts could be employed to control the stereochemistry of the dioxepane ring formation.

Ring-Opening Polymerization (ROP) Strategies

Ring-opening polymerization is the primary method for synthesizing high molecular weight polymers from cyclic monomers like this compound. This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, each offering distinct advantages in controlling the polymer's architecture. diva-portal.org The choice of initiator is crucial as it dictates the polymerization pathway and the characteristics of the resulting polymer. diva-portal.org

Polymerization Kinetics and Controlled Synthesis Approaches

The kinetics of ROP are highly dependent on the monomer, initiator system, and reaction conditions. For the organocatalyzed ROP of 1,5-dioxepan-2-one (B1217222), kinetic studies have shown a first-order dependence on the monomer concentration. mdpi.com The linear evolution of molecular weight with monomer conversion and the narrow polydispersity indices are indicative of a controlled or living polymerization. mdpi.com

The ability to control the polymerization process is essential for tailoring the properties of the resulting polyesters for specific applications.

2 Polymerization Chemistry of Cyclic Dioxepanes and Analogous Cyclic Esters

The ring-opening polymerization (ROP) of this compound and similar cyclic esters is a significant method for synthesizing aliphatic polyesters. rsc.org These polymers are of great interest due to their biodegradability and biocompatibility, making them suitable for applications in the biomedical and pharmaceutical fields. iaamonline.orgacs.org The polymerization process is typically catalyzed and can proceed through various mechanistic pathways, which are influenced by the choice of catalyst and reaction conditions. iaamonline.orglibretexts.org

1 Mechanistic Rate Law Derivations for ROP

The kinetics of ring-opening polymerization of cyclic esters can be described by different rate laws depending on the specific mechanism at play. For many ROP reactions, a first-order dependence on monomer concentration is observed. nih.govacs.org However, unique kinetic behaviors have also been reported. For instance, in the polymerization of rac-lactide catalyzed by certain titanium complexes, a zeroth-order dependence on monomer concentration was found, suggesting that catalyst saturation occurs. nih.govacs.org This behavior can be modeled using Michaelis-Menten kinetics. nih.govacs.org

A general kinetic model for the immortal ROP of cyclic esters, which involves a metal catalyst and a chain transfer agent, considers the rate constants for initiation (kᵢ), propagation (kₚ), and exchange (kₑ). acs.org By fitting experimental data to this model, it is possible to determine kᵢ and kₚ from a single polymerization experiment. acs.org The relationship between kᵢ and kₚ (kᵢ < kₚ, kᵢ = kₚ, or kᵢ > kₚ) influences the polymerization characteristics. acs.org For a controlled immortal ROP, the rate of initiation should ideally be much greater than the rate of propagation (kᵢ >> kₚ). iaamonline.org

The general equation for the rate of polymerization (Rₚ) in an active chain end mechanism can be expressed as: Rₚ = -d[M]/dt = kₚ[M][P] where [M] is the monomer concentration, [P] is the concentration of active centers, and kₚ is the propagation rate constant. acs.org

2 Monomer Conversion and Polymerization Efficiency Studies

The efficiency of ROP is often evaluated by monomer conversion over time and the degree of control over the resulting polymer's molecular weight and dispersity. High monomer conversions are desirable for efficient polymer production. For example, in the ROP of ε-caprolactone catalyzed by certain iron-based systems, high conversions have been achieved under optimized conditions. frontiersin.org

The monomer-to-catalyst ratio is a critical parameter influencing polymerization efficiency. mdpi.com In industrial processes, this ratio is typically high (~10³–10⁴) to minimize catalyst residues in the final polymer. mdpi.com The choice of catalyst significantly impacts efficiency. For instance, multinuclear zinc catalysts have demonstrated high efficiency in the ROP of ε-caprolactone, producing polymers with narrow dispersities. rsc.org Similarly, a cesium imino-phosphanamidinate complex has been shown to be a highly efficient catalyst for the ROP of rac-lactide and ε-caprolactone, allowing for the synthesis of well-defined block copolymers. rsc.org

The table below presents data on the ROP of various cyclic esters, highlighting the monomer conversion and characteristics of the resulting polymers under different catalytic systems.

| Catalyst/Initiator System | Monomer | Conditions | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| t-BuP₄/BnOH | 1,5-Dioxepan-2-one (DXO) | Toluene, RT, 2h | 93 | 10,800 | 1.15 | researchgate.net |

| TBD/BnOH | 1,5-Dioxepan-2-one (DXO) | Toluene, RT, 0.5h | 95 | 10,500 | 1.21 | researchgate.net |

| DBU/BnOH | 1,5-Dioxepan-2-one (DXO) | Toluene, RT, 24h | 85 | 9,200 | 1.35 | researchgate.net |

| Fe(OTf)₃ | L-lactide (LLA) | Toluene, 110°C, 24h | 93 | 14,300 | 1.41 | mdpi.com |

| Zinc complex (25)/iPrOH | rac-lactide | THF, 25°C, 1h | 78 | - | <1.1 | mdpi.com |

| Cesium complex (2) | rac-lactide | Toluene, RT | >99 | 22,600 | 1.09 | rsc.org |

3 Influence of Reaction Parameters on Macromolecular Control

Control over the macromolecular architecture, including molecular weight, dispersity, and stereochemistry, is a key objective in ROP. rsc.org Several reaction parameters significantly influence this control.

Temperature: Temperature plays a crucial role in polymerization. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions like transesterification, which broadens the molecular weight distribution. acs.orgfrontiersin.org For example, in the ROP of ε-caprolactone, increasing the temperature beyond a certain point led to a drop in conversion and broader dispersity. frontiersin.org Conversely, lower temperatures can enhance stereocontrol in the polymerization of chiral monomers like lactide. rsc.org

Catalyst and Initiator Concentration: The ratio of monomer to catalyst and initiator is critical for controlling the molecular weight of the resulting polymer. rsc.org In a living polymerization, the number-average molecular weight (Mₙ) is directly proportional to the monomer-to-initiator ratio. The catalyst concentration affects the polymerization rate; higher catalyst concentrations generally lead to faster reactions. rsc.org

Solvent: The choice of solvent can influence the polymerization by affecting the solubility of the monomer and polymer, as well as the nature of the active species. The polarity of the solvent can impact the aggregation state of the catalyst and the rate of polymerization.

Catalyst Structure: The ligand environment around the metal center in organometallic catalysts has a profound effect on macromolecular control. Bulky ligands can influence the stereoselectivity of the polymerization. mdpi.com The flexibility of the ligand backbone in dinuclear catalysts can also play a role, with more flexible ligands sometimes leading to higher conversions. rsc.org For instance, an imino-phosphanamidinate-supported cesium complex demonstrated high isoselectivity in the ROP of rac-lactide. rsc.org

Polymerization Chemistry of Cyclic Dioxepanes and Analogous Cyclic Esters

3 Elucidation of ROP Mechanisms

The ring-opening polymerization of cyclic esters like 1,4-dioxepan-6-one can proceed through several distinct mechanisms, primarily dictated by the nature of the initiator and catalyst used. iaamonline.orglibretexts.org

1 Initiator/Chain-End Activation Pathways

In many organocatalyzed ROP systems, the polymerization is initiated and propagated through the activation of the initiator (often an alcohol) or the growing polymer chain end. researchgate.netmdpi.com

Hydrogen Bonding Activation: Some organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can activate an alcohol initiator through hydrogen bonding. mdpi.com This dual activation involves the catalyst forming hydrogen bonds with both the alcohol and the carbonyl group of the monomer, facilitating the nucleophilic attack of the alcohol on the monomer. mdpi.com

Brønsted Base Catalysis: Strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases (e.g., t-BuP₄) can deprotonate an alcohol initiator to generate a more nucleophilic alkoxide. researchgate.netmdpi.com This alkoxide then initiates the polymerization. The growing polymer chain, which is terminated by a hydroxyl group, is subsequently activated in the same manner for propagation. researchgate.netmdpi.com Studies on the ROP of 1,5-dioxepan-2-one (B1217222) (DXO) with DBU and t-BuP₄ support this initiator/chain-end activation mechanism. researchgate.netmdpi.com

Activated Monomer (AM) Mechanism: In this pathway, the catalyst (typically a Brønsted or Lewis acid) activates the monomer, making it more susceptible to nucleophilic attack by a co-initiator like an alcohol. acs.orgafinitica.com The monomer, activated by the acid, undergoes nucleophilic attack, and the ring opens. The resulting hydroxyl-terminated chain then acts as the nucleophile for the next monomer addition. afinitica.com This mechanism is often competitive with the active chain end (ACE) mechanism in cationic ROP. afinitica.com

2 Nucleophilic Chain Growth Mechanisms

In this mechanism, the initiator is a nucleophile that directly attacks the carbonyl carbon of the cyclic ester. libretexts.org

Anionic Polymerization: Strong nucleophiles, such as alkoxides, can initiate ROP by attacking the ester's carbonyl group. libretexts.org This results in the cleavage of the acyl-oxygen bond and the formation of an alkoxide propagating species. diva-portal.org This process continues as the newly formed alkoxide attacks another monomer molecule. libretexts.org

Nucleophilic Organocatalysis: Certain organocatalysts, like N-heterocyclic carbenes (NHCs) and 4-(dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts. mdpi.commdpi.com The catalyst first attacks the monomer to form a zwitterionic or cationic intermediate, which is then attacked by an alcohol co-initiator to regenerate the catalyst and form the first unit of the polymer chain. In the ROP of 1,5-dioxepan-2-one (DXO), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been proposed to operate via a nucleophilic mechanism. researchgate.netmdpi.com The mechanism involves the nucleophilic attack of TBD on the DXO monomer. mdpi.com

3 Coordination-Insertion Polymerization Pathways

This is the most common mechanism for ROP catalyzed by metal-based compounds, such as those of tin, aluminum, zinc, and titanium. iaamonline.orgacs.orgijcrt.org The mechanism generally involves the following steps:

Initiator Formation: In many cases, the active initiator is a metal alkoxide, which can be formed in situ by the reaction of a metal precursor with an alcohol. researchgate.net

Monomer Coordination: The carbonyl oxygen of the cyclic ester coordinates to the Lewis acidic metal center of the catalyst. ijcrt.orgmdpi.comnih.gov This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. ijcrt.org

Nucleophilic Attack (Insertion): The alkoxide group attached to the metal center attacks the activated carbonyl carbon of the coordinated monomer. nih.govcmu.ac.th This leads to the cleavage of the acyl-oxygen bond of the monomer and its insertion into the metal-alkoxide bond. diva-portal.orgijcrt.orgcmu.ac.th

Propagation: The newly formed metal alkoxide, now elongated by one monomer unit, can then coordinate and react with another monomer molecule, allowing the polymer chain to grow. researchgate.net The growing chain remains attached to the metal center throughout the polymerization. cmu.ac.th

Copolymerization Approaches for Tailored Poly(dioxepane) Materials

The properties of polymers derived from this compound (DXO) can be precisely engineered through copolymerization. This process involves polymerizing DXO with other monomers to create copolymers with a range of desirable characteristics.

Statistical Copolymerization with Lactones and Lactides

Statistical copolymerization of DXO with other cyclic esters, such as lactones and lactides, offers a versatile method for creating biodegradable polymers with tunable properties. mdpi.commdpi.com The random incorporation of different monomer units along the polymer chain disrupts the crystalline structure that can be present in the homopolymers, leading to materials with altered degradation rates, mechanical strength, and flexibility. mdpi.comnih.gov

The choice of comonomer and the composition of the copolymer are critical in determining the final properties. For instance, copolymerizing DXO with lactide can modify the degradation rate and stiffness of the resulting material. mdpi.com The reactivity ratios of the comonomers play a significant role in the final microstructure of the copolymer. For the copolymerization of 1,5-dioxepan-2-one and lactide using stannous octoate as a catalyst, the reactivity ratios have been determined, which helps in predicting the copolymer's topology. tue.nl Copolymers of 1,4-dioxepan-2-one (B1250180) and other lactone monomers can be synthesized to contain less than 45 weight percent of 1,4-dioxepan-2-one repeating units. google.com These statistically random copolymers can be prepared in a single-stage polymerization process. google.com

The resulting copolymers are often amorphous and exhibit a glass transition temperature (Tg) that is dependent on the copolymer composition. For example, copolymers of L-lactide and 1,3-dioxolane (B20135), a related cyclic ether, show a Tg that varies with the amount of 1,3-dioxolane incorporated. rsc.org This tunability allows for the creation of materials with specific thermal properties tailored to various applications.

Table 1: Reactivity Ratios for Copolymerization of 1,5-Dioxepan-2-one (DXO) and Comonomers

| Comonomer | r(DXO) | r(Comonomer) | Catalyst | Reference |

|---|---|---|---|---|

| ε-Caprolactone (CL) | 1.6 | 0.6 | Stannous 2-ethylhexanoate | researchgate.net |

| Lactide | - | - | Stannous octoate | tue.nl |

Data for lactide reactivity with DXO was noted as studied but specific values were not provided in the abstract.

Block Copolymer Synthesis and Sequential Polymerization (e.g., poly(L-lactide-b-DXO-b-L-lactide))

Block copolymers containing segments of poly(dioxepane) (PDXO) offer a pathway to materials with distinct, well-defined properties, often combining the characteristics of the individual blocks. A notable example is the synthesis of ABA-type triblock copolymers, such as poly(L-lactide-b-DXO-b-L-lactide) (PLLA-b-PDXO-b-PLLA). cmu.educapes.gov.br These materials can exhibit thermoplastic elastomeric behavior, where the hard PLLA blocks provide structural integrity and the soft, amorphous PDXO block imparts flexibility. cmu.eduresearchgate.net

The synthesis of these block copolymers is typically achieved through sequential ring-opening polymerization (ROP). cmu.edu A common strategy involves first polymerizing the central DXO block, followed by the sequential addition and polymerization of the L-lactide (LLA) blocks from the ends of the PDXO macroinitiator. cmu.edu This approach requires careful control over the polymerization conditions to prevent side reactions like transesterification, which can randomize the block structure. cmu.edu The use of specific initiators, such as difunctional tin-based initiators, facilitates the growth of the polymer chains from a central point, leading to the desired triblock architecture. cmu.edudiva-portal.org

The properties of these triblock copolymers can be tailored by adjusting the length of each block. capes.gov.brsioc-journal.cn For example, increasing the proportion of the LLA block leads to a higher degree of crystallinity and an increased melting temperature, while the glass transition temperature of the PDXO block remains relatively unchanged. diva-portal.org This allows for fine-tuning of the mechanical properties and degradation profile of the resulting material. capes.gov.br

Table 2: Characterization of Poly(L-lactide-b-DXO-b-L-lactide) Triblock Copolymers

| Property | Description | Factors Influencing Property | Reference |

|---|---|---|---|

| Architecture | ABA triblock copolymer | Sequential addition of monomers, difunctional initiator | cmu.edu |

| Synthesis Method | Ring-opening polymerization | Controlled polymerization conditions to avoid side reactions | cmu.edu |

| Mechanical Properties | Thermoplastic elastomer | Ratio of hard (PLLA) to soft (PDXO) blocks | cmu.edu |

| Thermal Properties | Crystallinity and melting temperature increase with LLA content | Copolymer composition | diva-portal.org |

| Degradation | Tunable based on block lengths | Hydrolytic degradation of ester bonds | diva-portal.org |

Copolymerization with Poly(ethylene glycol) Derivatives

Copolymerization of this compound with derivatives of poly(ethylene glycol) (PEG) is a widely used strategy to introduce hydrophilicity and other desirable properties into the final polymer. mdpi.comdiva-portal.orgsci-hub.se PEG is a biocompatible, water-soluble polymer, and its incorporation into a polyester (B1180765) backbone can significantly alter the material's interaction with aqueous environments. nih.govnih.gov This can lead to enhanced degradation rates and modified mechanical properties. nottingham.ac.uk

The synthesis of DXO and PEG copolymers can be achieved through various methods, including using PEG as a macroinitiator for the ring-opening polymerization of DXO. mdpi.comdiva-portal.org This approach results in the formation of block copolymers, such as diblock (PEG-b-PDXO) or triblock (PDXO-b-PEG-b-PDXO or PEG-b-PDXO-b-PEG) architectures, depending on the functionality of the PEG initiator. diva-portal.orgnih.govnih.gov For instance, using a monomethyl ether of PEG (mPEG) as an initiator leads to the formation of diblock copolymers. mdpi.com

The resulting copolymers often exhibit amphiphilic properties, with the hydrophobic PDXO segments and the hydrophilic PEG segments. nih.govnih.gov This can lead to self-assembly into various nanostructures in aqueous solutions, which is of interest for applications in drug delivery and other biomedical fields. The properties of these copolymers, such as their self-assembly behavior and surface properties, can be precisely controlled by adjusting the lengths of the PDXO and PEG blocks. nih.govnih.gov

Table 3: Examples of DXO and PEG Copolymer Architectures

| Copolymer Architecture | Initiator Type | Resulting Properties | Reference |

|---|---|---|---|

| Diblock (PEG-b-PDXO) | Monofunctional PEG (e.g., mPEG) | Amphiphilic, potential for self-assembly | mdpi.comrsc.org |

| Triblock (PDXO-b-PEG-b-PDXO) | Difunctional PEG | Enhanced hydrophilicity, modified degradation | diva-portal.org |

Synthesis of Graft Copolymer Architectures

Graft copolymers represent another class of polymers where the properties can be tailored by combining different polymer segments. emu.edu.trscribd.com In the context of this compound, this involves attaching PDXO chains as side chains onto a pre-existing polymer backbone. sci-hub.seabangcile.net This "grafting-from" approach typically involves initiating the ring-opening polymerization of DXO from active sites along the main polymer chain. researchgate.net

The synthesis of graft copolymers allows for the modification of a polymer's surface properties while retaining the bulk properties of the backbone polymer. emu.edu.tr For example, grafting PDXO onto a different polymer backbone can introduce biodegradability or alter the hydrophilicity of the material. The density and length of the grafted PDXO chains can be controlled by the number of initiation sites on the backbone and the polymerization conditions, respectively. This provides a high degree of control over the final properties of the graft copolymer.

Enzymatic catalysis, using enzymes like lipases, has also been explored for the synthesis of graft copolymers. diva-portal.org This method offers a "green chemistry" approach, avoiding the use of potentially toxic metal catalysts. diva-portal.org For instance, a double bond can be introduced at the chain end of a polymer, which can then be used as a site for grafting other polymer chains, leading to the formation of comb-like polymers. diva-portal.org

Control of Polymer Architecture and Mitigation of Side Reactions (e.g., Transesterification)

Achieving a well-defined polymer architecture in the polymerization of this compound and its copolymers requires careful control over the reaction conditions to minimize side reactions, particularly transesterification. google.comdiva-portal.org Transesterification is a process where ester linkages within the polymer chains are cleaved and reformed, leading to a randomization of the monomer sequence in copolymers and a broadening of the molecular weight distribution. diva-portal.orgnih.gov

Several factors influence the extent of transesterification, including the choice of catalyst, reaction temperature, and reaction time. google.comdiva-portal.org Catalysts like stannous octoate are known to promote transesterification, especially at elevated temperatures and long reaction times. diva-portal.orgnih.govresearchgate.net Therefore, conducting the polymerization at lower temperatures can help to suppress these side reactions. cmu.edu

The choice of initiator and catalyst system is crucial for controlling the polymerization. frontiersin.orgscite.ai Organocatalysts have emerged as a promising alternative to metal-based catalysts, as they can provide good control over the polymerization and may exhibit different propensities for side reactions. mdpi.com For example, certain organocatalysts have been shown to facilitate the controlled ring-opening polymerization of DXO with a low incidence of transesterification. mdpi.com

In the synthesis of block copolymers, the order of monomer addition can be critical. nih.gov Due to differences in monomer reactivity, one sequence of addition may be successful while the reverse leads to random copolymers due to transesterification. cmu.edunih.gov For instance, in the synthesis of PLLA-b-PDXO-b-PLLA, it is advantageous to polymerize DXO first, followed by L-lactide. cmu.edu Additives have also been explored to suppress transesterification during polymerization, allowing for the synthesis of well-defined block copolymers. nih.gov

Table 4: Strategies to Control Polymer Architecture and Mitigate Side Reactions

| Strategy | Description | Effect | Reference |

|---|---|---|---|

| Low Temperature Polymerization | Conducting the reaction at reduced temperatures. | Suppresses transesterification side reactions. | cmu.edu |

| Choice of Catalyst/Initiator | Utilizing catalysts with lower propensity for side reactions (e.g., certain organocatalysts). | Provides better control over polymer architecture and molecular weight distribution. | mdpi.comfrontiersin.orgscite.ai |

| Sequential Monomer Addition | Optimizing the order in which monomers are added in block copolymer synthesis. | Prevents randomization of block sequences due to differences in reactivity and transesterification. | cmu.edunih.gov |

| Use of Additives | Introducing substances that can suppress transesterification. | Enables the synthesis of well-defined block copolymers. | nih.gov |

| Control of Reaction Time | Limiting the duration of the polymerization. | Reduces the extent of side reactions that are time-dependent. | diva-portal.org |

Computational Chemistry and Theoretical Modeling of 1,4 Dioxepan 6 One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules and the mechanisms of chemical reactions. Its ability to accurately predict energies, geometries, and transition states makes it invaluable for studying polymerization processes.

DFT calculations are instrumental in mapping out the detailed pathways of ring-opening polymerization (ROP) for cyclic monomers like dioxepanones. By optimizing the geometries of reactants, intermediates, and transition states, DFT can determine the activation energies of key reaction steps. For instance, studies on similar cyclic esters, such as 1,5-Dioxepan-2-one (B1217222) (DXO), have utilized DFT to elucidate the coordination-insertion mechanism. These investigations have identified the nucleophilic attack of an alkoxide species on the carbonyl carbon as a potential rate-determining step, with calculated activation energies typically falling within a specific range for such processes.

Table 1: Illustrative DFT-Derived Activation Energies for Cyclic Ester ROP

| Reaction Step | Illustrative Activation Energy (kcal/mol) | Relevant Studies (General/Analogous) |

| Monomer Coordination | 5 – 15 | mdpi.comdntb.gov.ua (General ROP) |

| Nucleophilic Attack (e.g., alkoxide on carbonyl) | 18 – 25 | researchgate.net (DXO Example) |

| Transition State Formation | 20 – 30 | researchgate.net (DXO Example) |

These calculations provide quantitative data to understand the kinetic feasibility of different reaction pathways and to explain observed catalytic activities. By analyzing transition states, researchers can gain insights into factors influencing polymerization rates and stereoselectivity.

A critical aspect of catalyzed ROP is the interaction between the catalyst and the monomer. DFT is extensively used to model these interactions, including the initial coordination of the monomer to the catalyst, the formation of activated species, and the transition states involved in monomer insertion into the growing polymer chain. For metal-catalyzed ROP, studies have explored how metal centers coordinate with the carbonyl oxygen of the monomer, facilitating ring opening mdpi.comdntb.gov.uaresearchgate.net. For example, research on zirconocene/borate catalytic systems for ε-caprolactone polymerization has detailed how counteranions stabilize catalytic species and influence catalyst-monomer complexation rsc.org. These studies have revealed that the nature of the catalyst and its counterions can significantly impact the energy barriers for initiation and propagation steps.

Table 2: Illustrative DFT-Derived Energies for Catalyst-Monomer Interactions in ROP

| Interaction Type | Illustrative Energy Value (kJ/mol) | Relevant Studies (General/Analogous) |

| Catalyst-Monomer Complex Binding | -50 to -150 | rsc.org (General) |

| Transition State for Monomer Insertion | +60 to +80 | rsc.org (ε-Caprolactone Example) |

| Anion Stabilization (Non-covalent) | ~24 | rsc.org (ε-Caprolactone Example) |

Understanding these interactions at a molecular level allows for the rational design of more efficient and selective catalysts for the polymerization of monomers like 1,4-Dioxepan-6-one.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations provide a powerful means to study the temporal evolution of molecular systems, offering insights into conformational dynamics, flexibility, and how these dynamic properties influence reactivity. While specific MD simulations focused on the conformational analysis or reactivity prediction of this compound were not found in the provided search results, the principles of MD are directly applicable.

MD simulations can explore the various stable and transient conformations a molecule like this compound can adopt in solution or in the presence of a catalyst. By simulating the movement of atoms over time, MD can reveal the energy landscape of the molecule, identifying preferred ring conformations (e.g., chair-like, boat-like, or twist-boat forms) and their relative populations nih.govnih.govscm.com. This conformational information is crucial, as different conformers may exhibit varying degrees of ring strain or accessibility to catalytic sites, thereby influencing their reactivity in polymerization. Furthermore, MD can simulate the dynamic interactions between the monomer and a catalyst, providing a temporal perspective on coordination and reaction events that complements static DFT calculations nih.govmdpi.com.

Table 3: Illustrative MD-Derived Conformational Populations (Hypothetical)

| Conformation Type | Illustrative Population (%) | Simulation Duration (ns) | Notes |

| Chair-like | 60 | 100 | Represents a stable, low-energy conformation. |

| Boat-like | 30 | 100 | A less stable, but accessible conformation. |

| Twist-boat | 10 | 100 | Represents a transient, higher-energy conformation. |

| Note: These values are hypothetical and illustrative of the type of data MD simulations can provide. |

Advanced Modeling Techniques in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. In the context of polymerization, SAR can help understand how modifications to the monomer's structure affect its polymerization rate, the properties of the resulting polymer (e.g., molecular weight, thermal stability), or the efficiency of a catalyst.

While specific SAR studies on this compound were not found, general SAR methodologies are well-established. These can involve computational approaches such as quantitative structure-activity relationships (QSAR), which use statistical models to link molecular descriptors (e.g., electronic properties, steric factors, lipophilicity) to observed activity researchgate.netupenn.edu. For this compound, SAR studies could explore how introducing substituents onto the dioxepane ring influences its reactivity in ROP. For example, electron-withdrawing groups might increase the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack, while bulky substituents could introduce steric hindrance, influencing catalyst accessibility or polymer chain packing. Advanced techniques like virtual screening, often guided by SAR principles, can also be employed to identify optimal structural features for desired polymerization outcomes nih.govuc.pt.

Applications of 1,4 Dioxepan 6 One and Its Derivatives in Materials Science

Biodegradable Polymer Development

The inclusion of ester and ether linkages within a polymer backbone is a key strategy for designing materials that can degrade under physiological or environmental conditions. Dioxepane monomers, including 1,4-Dioxepan-6-one, serve as important building blocks in this field, enabling the synthesis of polymers with tunable degradation profiles.

This compound and its derivatives are primarily used to synthesize biodegradable aliphatic polyesters and poly(ether ester)s. These polymers are typically produced through ring-opening polymerization (ROP), a process that allows for the creation of high molecular weight polymers under relatively mild conditions. The presence of the ester group in the monomer's ring structure is susceptible to hydrolysis, which is the primary mechanism for the polymer's degradation.

The synthesis of these polymers can be achieved through various catalytic methods:

Metal-based Catalysis: Stannous octoate is a commonly used catalyst for the ROP of cyclic esters, including dioxepane derivatives, to produce high molecular weight polyesters. cmu.edu

Enzyme-catalyzed Polymerization: Lipases, such as Candida antarctica lipase (B570770) B (CALB), offer a green chemistry approach to polymerization. rsc.org This method avoids the use of potentially toxic metal catalysts, which is particularly important for biomedical applications.

Organocatalysis: Metal-free organic catalysts are also employed to synthesize these polymers, further enhancing their biocompatibility.

Copolymerization is a widely used technique to tailor the properties of the final material. By copolymerizing dioxepane monomers with other cyclic esters like lactide or glycolide (B1360168), researchers can create materials with a broad spectrum of mechanical and degradation properties. nih.govcmu.edu For instance, incorporating dioxepane units into a polylactide chain can increase its flexibility and alter its degradation rate. These copolymers can be designed as block copolymers, where segments with different properties are linked together, or as random copolymers. cmu.edu

| Polymer System | Monomers | Catalyst/Method | Resulting Polymer Type | Key Findings |

|---|---|---|---|---|

| Poly(1,4-dioxan-2-one-co-glycolide) | 1,4-dioxan-2-one, Glycolide | Stannous octoate | Random Copolymer | Incorporation of glycolide creates amorphous copolymers with tunable thermal properties. |

| Poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) | L-lactide, 1,5-dioxepan-2-one (B1217222) | Cyclic tin initiator | Triblock Copolymer | Produces highly elastic and resorbable materials with controlled hydrophilicity and tensile properties. nih.gov |

| P(MDO-co-PEGMA-co-PDSMA) | 2-methylene-1,3-dioxepane (B1205776) (MDO), PEGMA, PDSMA | Radical Ring-Opening Copolymerization | Functional Terpolymer | Creates a versatile platform for biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org |

| Butyl Acrylate/MDO/Vinyl Acetate Terpolymer | Butyl Acrylate, MDO, Vinyl Acetate | Emulsion Polymerization | Terpolymer | Incorporates degradable linkages into the backbone for applications like pressure-sensitive adhesives. nih.gov |

The degradation of polymers derived from dioxepane monomers occurs primarily through the hydrolysis of ester bonds, which can be influenced by both non-enzymatic and enzymatic pathways. The rate and pattern of this degradation can be precisely controlled by manipulating several factors related to the polymer's structure and morphology.

Key factors influencing degradation include:

Copolymer Composition: The type and ratio of co-monomers significantly affect the degradation rate. Incorporating more hydrophilic monomers or those with more readily hydrolyzable ester linkages can accelerate degradation. For example, amorphous copolymers of 1,5-dioxepan-2-one and D,L-dilactide degrade faster than their semi-crystalline counterparts made with L-dilactide. nih.gov

Hydrophilicity: The presence of ether linkages from the dioxepane unit increases the polymer's hydrophilicity, allowing for greater water penetration into the polymer matrix. This facilitates hydrolysis and can lead to a more uniform bulk erosion pattern compared to the surface erosion often seen in more hydrophobic polyesters.

Crystallinity: The degree of crystallinity plays a crucial role. Amorphous regions of the polymer are more accessible to water and enzymes, leading to faster degradation in these areas compared to the more ordered crystalline regions. By controlling the stereochemistry of co-monomers (e.g., using D,L-lactide versus L-lactide), the crystallinity can be reduced, thereby increasing the degradation rate. nih.gov

Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates due to the lower concentration of chain ends, which are often initial points of hydrolytic attack.

The degradation process typically involves a decrease in molecular weight over time, followed by mass loss as the resulting oligomers and monomers become soluble and diffuse away from the bulk material. This controlled degradation is highly desirable for applications such as drug delivery systems, where the release of a therapeutic agent is timed to the degradation of the polymer matrix, and in temporary medical implants like sutures or scaffolds that should resorb as new tissue forms. nih.govnih.gov

| Factor | Mechanism of Control | Effect on Degradation Rate | Example |

|---|---|---|---|

| Copolymer Composition | Altering the ratio of hydrophobic to hydrophilic monomers. | Increasing hydrophilic content generally increases the rate. | Copolymers with a high 1,5-dioxepan-2-one content show a more hydrophilic surface. nih.gov |

| Crystallinity | Controlling stereochemistry (e.g., L-lactide vs. D,L-lactide) to create amorphous or semi-crystalline structures. | Amorphous polymers degrade faster than semi-crystalline ones. | Amorphous DXO/D,L-LA copolymers degrade faster than semi-crystalline DXO/L-LA copolymers. nih.gov |

| Hydrophilicity | Ether linkages from the dioxepane monomer increase water uptake. | Higher hydrophilicity leads to faster hydrolysis. | Polymers containing dioxepane units exhibit enhanced water penetration. |

| Molecular Weight | Higher molecular weight means fewer chain ends per unit mass. | Higher molecular weight generally leads to a slower degradation rate. | Controlled polymerization allows for tuning molecular weight to control degradation time. |

Role as Specialty Monomers for Advanced Polymer Architectures

Beyond simple linear or random copolymers, dioxepane monomers can be employed as specialty building blocks for creating advanced and complex polymer architectures. These architectures, such as star-shaped polymers, branched polymers, and dendrimers, offer unique physical and rheological properties compared to their linear counterparts.

The ability to control the polymerization of this compound and its derivatives through living polymerization techniques is key to constructing these complex structures. In a "core-first" approach to star polymers, for example, a multifunctional initiator can be used to simultaneously grow multiple polymer arms from a central point. Alternatively, in an "arm-first" approach, linear polymer chains can be synthesized and then coupled to a central core. The inclusion of dioxepane units in the arms of these star polymers can impart biodegradability and flexibility to the entire macromolecule.

These advanced architectures are of interest for high-value applications:

Drug Delivery: The well-defined, multi-arm structure of star polymers can be used to encapsulate therapeutic agents, with the degradation of the dioxepane-containing arms controlling their release.

Rheology Modifiers: The branched nature of these polymers can significantly alter the viscosity of solutions, making them useful as thickeners or flow modifiers in various formulations.

Advanced Coatings and Adhesives: The unique mechanical properties of these architecturally complex polymers can lead to improved performance in coatings and adhesives, offering a combination of strength, flexibility, and degradability.

Future Directions and Emerging Research Avenues

Discovery and Design of Novel Catalytic Systems for 1,4-Dioxepan-6-one Transformations

The transformation of this compound, particularly through ring-opening polymerization (ROP), is critically dependent on the catalytic system employed. Future research will likely focus on moving beyond traditional organometallic catalysts to more advanced and sustainable alternatives.

A significant area of exploration is the use of organocatalysts . Systems involving strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown success in the controlled ROP of related cyclic esters like 1,5-dioxepan-2-one (B1217222). mdpi.comresearchgate.net These catalysts can operate through different mechanisms, such as initiator/chain-end activation or nucleophilic pathways, offering precise control over the polymerization process. mdpi.com The development of novel organocatalysts is a promising route for metal-free polymer synthesis, which is particularly desirable for biomedical applications. mdpi.com

Another emerging frontier is the design of multifunctional catalysts . These systems incorporate a Lewis acid and a cocatalyst into a single molecule, which can enhance catalytic activity and selectivity, especially at low catalyst loadings. escholarship.org Research into multifunctional catalysts containing redox-innocent and non-toxic metals like aluminum or zinc for the ROP of cyclic esters is an active field. escholarship.orgrsc.org Such catalysts could prevent polymer degradation and side reactions, leading to materials with improved properties. escholarship.org The exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs), also presents an opportunity to create easily separable and reusable catalytic systems for the ROP of cyclic esters. researchgate.net

| Catalyst Type | Examples | Potential Advantages | Research Focus |

|---|---|---|---|

| Organometallic Catalysts | Tin(II) octoate, Zinc complexes, Aluminum complexes | High activity, well-established for ROP. rsc.org | Reducing metal toxicity, enhancing stereocontrol. |

| Organocatalysts | DBU, TBD, Phosphazenes, Thioureas. mdpi.comnih.govcore.ac.uk | Metal-free, lower toxicity, high functional group tolerance. mdpi.com | Improving reaction rates and control over polymer architecture. |

| Multifunctional Catalysts | (salen)Co(III) complexes, Al-based complexes with tethered cocatalysts. escholarship.org | High activity at low loadings, reduced side reactions, intramolecular catalysis. escholarship.org | Design of catalysts with orthogonal polymerization sites for block copolymer synthesis. escholarship.org |

| Enzymatic Catalysts | Lipases (e.g., Novozym 435). nih.gov | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Expanding monomer scope and achieving high molecular weight polymers. |

Precision Control over Polymer Molecular Architecture from Dioxepane Monomers

The ability to precisely control the molecular architecture of polymers derived from this compound is crucial for tailoring their physical and chemical properties. Future research will focus on leveraging controlled/living polymerization techniques to synthesize complex and well-defined macromolecular structures.

Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and cobalt-mediated radical polymerization have been successfully applied to related cyclic monomers like 2-methylene-1,3-dioxepane (B1205776) to create polymers with controlled molecular weights and narrow dispersity. nih.govrsc.org Applying these methods to this compound could enable the synthesis of polymers with predictable chain lengths and functionalities.

A key area of development is the synthesis of block copolymers . taylorandfrancis.com By sequentially polymerizing this compound with other monomers, materials with distinct segments can be created, combining the properties of each block. For instance, creating triblock copolymers of poly(L-lactide) and poly(1,5-dioxepan-2-one) has been shown to produce materials with tunable tensile strength and elasticity. cmu.edu This approach could be used to generate novel thermoplastic elastomers or amphiphilic block copolymers for drug delivery applications. taylorandfrancis.comcmu.edu

Furthermore, the synthesis of non-linear architectures such as star polymers represents a significant research direction. nih.govresearchgate.net Star polymers, which consist of multiple polymer arms radiating from a central core, exhibit unique properties compared to their linear counterparts, including lower viscosity and a higher density of chain-end functionalities. nih.gov Methodologies for creating multi-armed and multicomponent star polymers are becoming increasingly sophisticated, offering pathways to complex nanostructures. rsc.orgrsc.org

| Polymer Architecture | Description | Potential Synthetic Method | Anticipated Properties/Applications |

|---|---|---|---|

| Linear Homopolymer | A single chain consisting of repeating this compound units. | Controlled Ring-Opening Polymerization (ROP). mdpi.com | Baseline material for property characterization. |

| Block Copolymer | Two or more distinct polymer chains covalently linked together. rsc.org | Sequential monomer addition in a living polymerization. cmu.edu | Thermoplastic elastomers, surfactants, drug delivery vehicles. cmu.edu |

| Star Polymer | Multiple polymer arms linked to a central core. nih.govresearchgate.net | "Core-first" or "arm-first" approaches using multifunctional initiators or linking agents. researchgate.net | Rheology modifiers, drug delivery, nanoreactors. nih.gov |

| Hyperbranched Polymer | Highly branched, three-dimensional structure. | Self-condensing vinyl polymerization of a functionalized monomer. nih.gov | Coatings, additives, drug delivery carriers. |

Expansion of Application Domains through Advanced Derivatization

Expanding the functional capabilities of polymers derived from this compound can be achieved through advanced derivatization strategies. These strategies can be applied either to the monomer before polymerization or to the resulting polymer.

Pre-polymerization modification involves synthesizing derivatives of the this compound monomer itself. Research has already demonstrated the synthesis of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones, which could be used as functional monomers to introduce specific side groups along the polymer backbone. researchgate.net This approach allows for the precise placement of functional groups, influencing properties such as hydrophilicity, degradability, and thermal characteristics.

Post-polymerization modification is a versatile technique for introducing a wide range of functionalities onto a pre-synthesized polymer backbone. mdpi.com For unsaturated polyesters, methods like Michael addition can be used to attach various pendant groups. rsc.org For saturated polyesters, chemical or enzymatic modifications can alter the polymer's structure and properties while maintaining biodegradability. nih.govfrontiersin.org Strategies such as olefin cross-metathesis have also been employed to functionalize biodegradable polyesters, enabling the introduction of multiple distinct functional groups. researchgate.net This could allow for the attachment of bioactive molecules, targeting ligands, or cross-linking agents, opening up applications in advanced biomaterials and functional coatings.

| Strategy | Description | Example Reaction | Potential Application |

|---|---|---|---|

| Monomer Functionalization | Synthesis of substituted this compound monomers prior to polymerization. researchgate.net | Williamson etherification to create 2-substituted derivatives. researchgate.net | Polymers with tailored hydrophilicity, thermal properties, or pendant functional groups. |

| Post-Polymerization Modification | Chemical reaction on the polymer backbone after polymerization. mdpi.com | Click chemistry, Michael addition, amidation. mdpi.comrsc.org | Conjugation of drugs or targeting moieties, development of hydrogels, surface modification. |

| Enzymatic Modification | Using enzymes to modify the polymer structure. nih.gov | Lipase-catalyzed reactions. nih.gov | Creating biocompatible and biodegradable functional materials under mild conditions. |

Integration of Green Chemistry Principles in the Synthesis and Application of this compound

The future development of this compound and its polymers will be heavily influenced by the principles of green chemistry, aiming to create more sustainable materials and processes. resolvemass.ca

A primary focus will be on the synthesis of the monomer from renewable feedstocks . acs.org Exploring bio-based routes to precursors of this compound, for example from bio-based 1,4-butanediol (B3395766) or other platform chemicals derived from biomass, could significantly reduce the environmental footprint of the resulting polymers. rsc.orgrsc.org

In the polymerization process, the use of greener reaction conditions is a key research goal. This includes employing benign solvents like water, supercritical CO₂, or bio-derived solvents such as d-limonene, or ideally, performing reactions under solvent-free conditions. nih.govresolvemass.caresearchgate.net Furthermore, energy-efficient techniques like microwave-assisted polymerization or resonant acoustic mixing can reduce reaction times and energy consumption. resolvemass.canih.govacs.orgworktribe.com The use of enzymatic and organocatalysis, as mentioned earlier, also aligns with green chemistry principles by avoiding heavy metal catalysts. nih.gov

Finally, designing the entire lifecycle of the polymer with sustainability in mind is crucial. This involves creating polymers that are biodegradable or chemically recyclable . google.com By controlling the polymer's structure, it may be possible to design materials that degrade into non-toxic products or can be efficiently depolymerized back to their constituent monomers for reuse, contributing to a circular economy. researchgate.net

| Green Chemistry Principle | Application to this compound Lifecycle |

|---|---|

| Use of Renewable Feedstocks | Developing synthetic routes to the monomer from biomass-derived platform chemicals. acs.orgrsc.org |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical CO₂, ionic liquids, or bio-solvents; pursuing solvent-free polymerizations. resolvemass.caresearchgate.netresearchgate.net |

| Catalysis | Employing highly efficient and selective organocatalysts or enzymes to replace toxic metal catalysts. core.ac.uknih.gov |

| Design for Energy Efficiency | Implementing methods like microwave-assisted synthesis or resonant acoustic mixing to lower energy input. resolvemass.canih.gov |

| Design for Degradation | Tailoring polymer structure to ensure biodegradability into benign products or facilitate chemical recycling. google.com |

Q & A

Basic Research Questions

How can researchers design a comprehensive literature search strategy for 1,4-Dioxepan-6-one?

Answer:

A robust search strategy should integrate systematic approaches from authoritative databases (e.g., PubMed, SciFinder) and gray literature. Key steps include:

- Define search parameters : Use CAS numbers, IUPAC names, and structural analogs to account for nomenclature variations .

- Prioritize physicochemical properties : Focus on melting point, boiling point, solubility, and log Kow values. If direct data is unavailable, use computational estimation tools (e.g., EPI Suite) or infer from structurally similar compounds .

- Apply inclusion/exclusion criteria : Filter studies by relevance to environmental fate, toxicity, or synthesis pathways. Cross-verify data from Safety Data Sheets (SDS) and peer-reviewed sources to ensure accuracy .

Recommended Tools : STN, REAXYS, and EPA’s ECOTOX database for ecotoxicological data .

What analytical techniques are critical for characterizing this compound?

Answer:

Validated analytical methods are essential for reliable characterization:

- Chromatography : Use GC-MS or HPLC with UV detection for purity assessment. Ensure method validation includes limits of detection (LOD) and quantification (LOQ) .

- Spectroscopy : Employ ¹H/¹³C NMR and FT-IR to confirm structural integrity. Compare spectral data with PubChem or NIST databases .

- Thermal analysis : Differential Scanning Calorimetry (DSC) for melting point determination and thermal stability .

Quality Control : Cross-check results with independent labs to address inconsistencies in reported physicochemical properties .

How can synthesis parameters for this compound be optimized?

Answer:

Focus on reaction conditions and catalyst selection:

- Solvent selection : Polar aprotic solvents (e.g., THF) may enhance ring-closure efficiency in dioxepanone synthesis.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts for stereochemical control.

- Byproduct mitigation : Use inline FT-IR or mass spectrometry to monitor intermediates and optimize reaction time/temperature .

Validation : Replicate synthesis under varying conditions to identify reproducibility thresholds .

What safety protocols are recommended for handling this compound?

Answer:

- PPE : OSHA-compliant chemical goggles and nitrile gloves to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and sample preparation to minimize inhalation risks.

- Waste disposal : Follow EPA guidelines for organic solvent waste, particularly for halogenated byproducts .

Advanced Research Questions

How to resolve contradictions in reported physicochemical data for this compound?

Answer:

- Data triangulation : Compare measurements from multiple methodologies (e.g., experimental vs. computational log Kow). Use QSAR models to validate outliers .

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for melting point) and report confidence intervals .

- Empirical falsification : Apply the constructive falsification framework to test hypotheses against conflicting datasets .